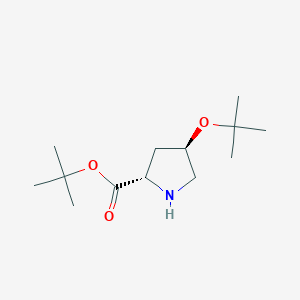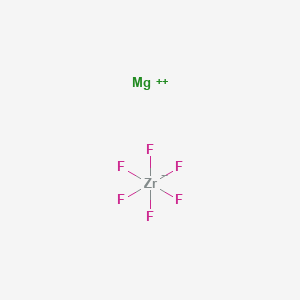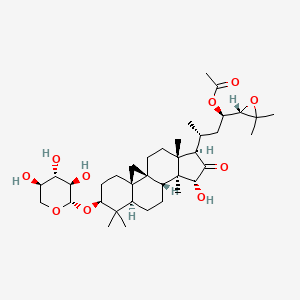
23-O-acetylshengmanol-3-O-beta-D-xylopyranoside
Overview
Description
23-O-acetylshengmanol-3-O-beta-D-xylopyranoside is a triterpenoid . It is a 9,19-cyclolanostane type triterpenoid and can be isolated from the roots of Actaea pachypoda .
Molecular Structure Analysis
The molecular formula of 23-O-acetylshengmanol-3-O-beta-D-xylopyranoside is C37H58O10 . Its average mass is 662.85040 and its mono-isotopic mass is 662.40300 .Scientific Research Applications
1. Anticomplementary Activity
Research on triterpene glycosides, including 23-O-acetylshengmanol-3-O-beta-D-xylopyranoside, from the rhizomes of Cimicifuga heracleifolia has shown significant anticomplementary activity. These compounds, particularly the closely related compound 6, displayed strong inhibitory effects on the classical pathway of the complement system, with compound 6 exhibiting an IC50 value of 7.7 µM (Lee et al., 2012).
2. Modulation of GABAA Receptors
23-O-Acetylshengmanol-3-O-beta-D-xylopyranoside (Ac-SM), isolated from Actaea racemosa L., has been identified as an efficacious modulator of GABAA receptors. This study analyzed the subunit-selective modulation of GABA-induced chloride currents through various GABAA receptor isoforms. Ac-SM showed a mild α-subunit dependence in its efficacy of IGABA enhancement (Strommer et al., 2014).
3. Cytotoxicity on HepG2 Cells
A study on 23-O-acetylcimigenol-3-O-beta-D-xylopyranoside isolated from C. dahurica demonstrated its cytotoxicity against HepG2 cells, with an IC50 at 16 micromol x L(-1). This compound was found to induce apoptosis and G2-M cell cycle arrest, affecting protein expression related to these processes (Tian et al., 2006).
4. Gastric Injury Prevention
The ethanol extract of Cimicifuga heracleifolia (CH), containing compounds like 23-O-acetylshengmanol 3-xyloside, was investigated for its ability to prevent gastric injury. Components like ferulic acid and caffeic acid, along with 23-O-acetylshengmanol 3-xyloside, showed notable activities such as free radical scavenging, inhibition of Helicobacter pylori, and cytotoxicity in gastric cancer cells, suggesting their potential in gastric injury treatment/prevention (Kim et al., 2011).
Future Directions
The future directions of 23-O-acetylshengmanol-3-O-beta-D-xylopyranoside research could potentially involve further exploration of its medicinal uses, particularly as an anxiolytic agent, a sedative agent, a hypnotic agent, an anticonvulsant agent, an analgesic agent, an anesthetic agent, an antiepileptic agent, and/or a muscle relaxant .
properties
IUPAC Name |
[(1R,3R)-1-[(2S)-3,3-dimethyloxiran-2-yl]-3-[(1S,3R,6S,8R,11R,12S,13R,15R,16R)-13-hydroxy-7,7,12,16-tetramethyl-14-oxo-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]butyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H58O10/c1-18(15-21(45-19(2)38)30-33(5,6)47-30)25-27(41)29(43)35(8)23-10-9-22-32(3,4)24(46-31-28(42)26(40)20(39)16-44-31)11-12-36(22)17-37(23,36)14-13-34(25,35)7/h18,20-26,28-31,39-40,42-43H,9-17H2,1-8H3/t18-,20-,21-,22+,23+,24+,25+,26+,28-,29+,30+,31+,34-,35-,36-,37+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHEJMZHKJYHVFF-JUKRZFGDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C1C(O1)(C)C)OC(=O)C)C2C(=O)C(C3(C2(CCC45C3CCC6C4(C5)CCC(C6(C)C)OC7C(C(C(CO7)O)O)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C[C@H]([C@H]1C(O1)(C)C)OC(=O)C)[C@H]2C(=O)[C@@H]([C@@]3([C@@]2(CC[C@]45[C@H]3CC[C@@H]6[C@]4(C5)CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H58O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
23-O-ACETYLSHENGMANOL-3-O-beta-D-XYLOPYRANOSIDE | |
CAS RN |
62498-88-8 | |
| Record name | Acetylshengmanol xyloside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062498888 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 23-O-ACETYLSHENGMANOL-3-O-.BETA.-D-XYLOPYRANOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2P38EX6FT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



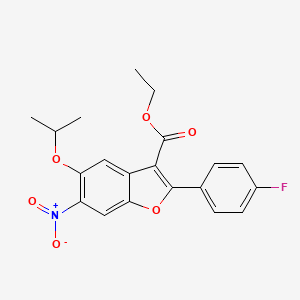
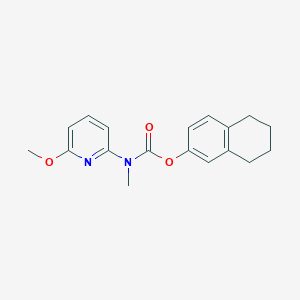
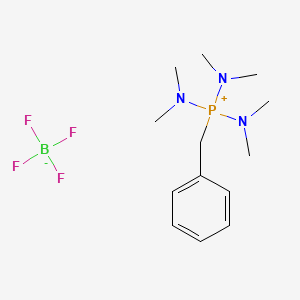
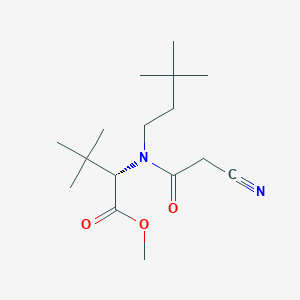
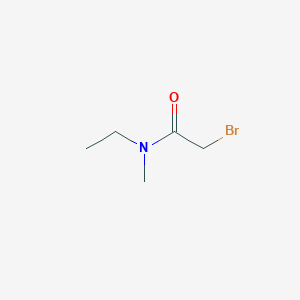
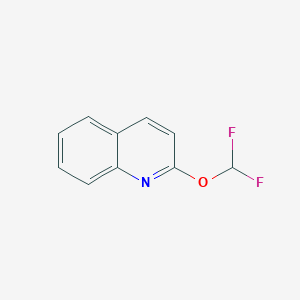
![4'-(Dibromomethyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1506674.png)

![4-Chlorofuro[3,2-c]pyridine hydrochloride](/img/structure/B1506680.png)
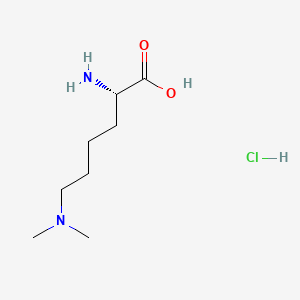
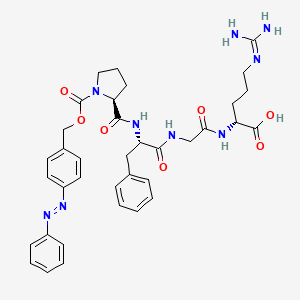
![Diethyl 1,4-dioxa-7-azaspiro[4.5]decane-7,10-dicarboxylate](/img/structure/B1506685.png)
